Clinoptilolite

Overview

Description

Clinoptilolite is a naturally occurring zeolite mineral of the mordenite family, with a unique chemical and physical structure. It is found in many parts of the world, including Australia, the United States, and Europe. This compound has been studied extensively for its potential applications in numerous fields, such as agriculture, medicine, and environmental protection.

Scientific Research Applications

Water Treatment and Heavy Metal Removal :

- Clinoptilolite can remove ammonium ions and heavy metals from drinking water (Blanchard et al., 1984).

- It's effective in removing Mn2+ and Zn2+ ions from drinking water (Dimirkou & Doula, 2008).

- This compound-based filters are useful in emergency situations for providing safe drinking water (Hårleman et al., 2009).

Medical and Veterinary Applications :

- It has detoxification properties and is increasingly used in veterinary and human medicine (Kraljević Pavelić et al., 2018).

- This compound has shown potential as an adjuvant in anticancer therapy (Pavelić et al., 2001).

Agricultural Uses :

- Used in calves feeding, it can increase the gain and live weight of calves (Zelenchenkova et al., 2021).

Environmental Applications :

- Its ion-exchange properties make it useful in soil amendment and remediation (Dyer & White, 1999).

- It's used in wastewater treatment to remove pollutants like ammonium ions, organic pollutants, heavy metals, and radioactive waste (Wang & Zhao, 2008).

Industrial and Chemical Processes :

- This compound is effective for nitrogen/methane separation in the nuclear industry (Jayaraman et al., 2004).

- It shows potential in the dehydrogenation of propane (Katranas et al., 2003).

Mechanism of Action

Target of Action

Clinoptilolite, a member of the zeolite family, primarily targets pollutants and toxins in the environment due to its high porosity and absorbency . It is also known to interact with transition metal cations through ion exchange .

Mode of Action

The mode of action of this compound involves chemisorption or complexation of cations and/or oxide precipitation onto its surface . This interaction is facilitated by its high porosity and absorbency, which allows it to bind and immobilize various compounds . Furthermore, this compound can be used as a self-photocatalyst or as a support for photoactive materials that increase the photoactivity of transition metals .

Biochemical Pathways

This compound’s action primarily affects environmental biochemical pathways. Its ion-exchange and adsorption properties enable it to bind and immobilize pollutants, thereby reducing their bioavailability and mitigating their harmful effects . The exact biochemical pathways affected can vary depending on the specific compounds targeted.

Result of Action

The primary result of this compound’s action is the reduction of pollutants and toxins in the environment. By binding and immobilizing these compounds, this compound can mitigate their harmful effects . In addition, it has been observed to have detoxification, antioxidant effects, release of trace elements, and positive influence on the microbiota status in the intestine .

Action Environment

This compound’s action is influenced by various environmental factors. Its stability under high temperatures and acidic conditions allows it to function effectively in a wide range of environments . Furthermore, its efficacy can be enhanced through modifications such as increasing its hydrophobicity .

Future Directions

The benefits of using machine learning techniques, such as neural networks, represent a paradigm shift in the way advancements are made in this field . The application of a specific natural zeolite material, clinoptilolite, has been documented in veterinary and human medicine . Due to a number of positive effects on health, including detoxification properties, the usage of this compound-based products in vivo has increased enormously .

Biochemical Analysis

Biochemical Properties

Clinoptilolite has been used as an efficient and stable photocatalytic material . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency . Furthermore, this compound is applied as a support for photoactive materials that increase the photoactivity of transition metals .

Cellular Effects

This compound has been observed to have several effects on cells. For instance, it has been found to reduce the number of viable cells, DNA synthesis, and activity of EGF-R, PKB/Akt, and NFκB, while increasing apoptosis in cells that were cultured in medium supplemented with this compound . These effects might be due to the adsorption of some serum components such as EGF to this compound .

Molecular Mechanism

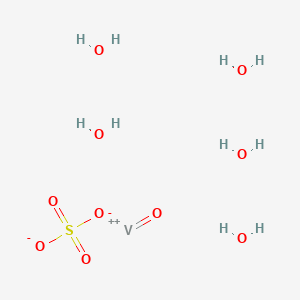

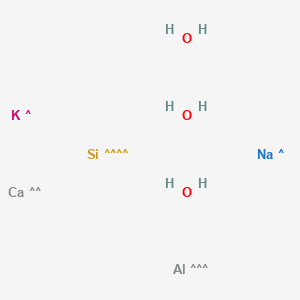

It is known that its structure consists of an outer framework of silica and alumina tetrahedra, within which water molecules and exchangeable cations (e.g., calcium, potassium, sodium) migrate freely .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under high temperatures and acidic conditions , suggesting that it may have long-term stability in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has been observed to have detoxification properties . For example, in lead poisoned mice, dietary administration of this compound effectively reduced the accumulation of lead in the liver, kidneys, and bones .

Metabolic Pathways

It is known that this compound has a strong exchange affinity for ammonium (NH4+), which suggests that it may interact with enzymes or cofactors involved in nitrogen metabolism .

Transport and Distribution

Due to its high porosity and absorbency , it is likely that this compound can be transported and distributed within cells and tissues.

Properties

InChI |

InChI=1S/Al.Ca.K.Na.3H2O.Si/h;;;;3*1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIBXUUINYLWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Na].[Al].[Si].[K].[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCaH6KNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019924 | |

| Record name | Clinoptilolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or green odorless granules; [Clack MSDS] | |

| Record name | Clinoptilolite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12173-10-3 | |

| Record name | Clinoptilolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clinoptilolite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)